molecular formula C35H34O11 B10849985 Kodaistatin A

Kodaistatin A

Cat. No.: B10849985
M. Wt: 630.6 g/mol
InChI Key: YACYONYLJTYMLP-AIXQLNHRSA-N
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Description

Kodaistatin A is a natural product isolated from the soil mold Aspergillus terreus. It is a potent inhibitor of the glucose-6-phosphate translocase component of the glucose-6-phosphatase system, which plays a crucial role in the regulation of blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kodaistatin A is typically isolated from cultures of Aspergillus terreus through a series of extraction and purification steps. The process involves solid-phase extraction, size-exclusion chromatography, and various preparative high-performance liquid chromatography steps . The structure of this compound has been elucidated using a range of two-dimensional nuclear magnetic resonance measurements, particularly carbon-13-carbon-13 correlation measurements .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the isolation from Aspergillus terreus cultures remains the primary method. The process involves cultivating the mold under specific conditions to maximize the yield of this compound, followed by extraction and purification using the aforementioned techniques .

Chemical Reactions Analysis

Types of Reactions: Kodaistatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains hydroxylated aspulvinones and highly substituted polyketide units, which contribute to its reactivity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific inhibition of glucose-6-phosphate translocase and its potential therapeutic applications in the treatment of type II diabetes. Its distinct structure, characterized by hydroxylated aspulvinones and highly substituted polyketide units, sets it apart from other similar compounds .

Properties

Molecular Formula

C35H34O11

Molecular Weight

630.6 g/mol

IUPAC Name

(5Z)-3-[2-[5-acetyl-2-[(3E,5E)-5,7-dimethyl-2-oxonona-3,5-dienyl]-4,5-dihydroxy-3-oxocyclopenten-1-yl]-4,5-dihydroxyphenyl]-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C35H34O11/c1-5-17(2)12-18(3)6-9-22(38)14-25-30(35(45,19(4)36)33(43)31(25)41)24-16-27(40)26(39)15-23(24)29-32(42)28(46-34(29)44)13-20-7-10-21(37)11-8-20/h6-13,15-17,33,37,39-40,42-43,45H,5,14H2,1-4H3/b9-6+,18-12+,28-13-

InChI Key

YACYONYLJTYMLP-AIXQLNHRSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(/C(=C/C4=CC=C(C=C4)O)/OC3=O)O)O)O

Canonical SMILES

CCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC=C(C=C4)O)OC3=O)O)O)O

Origin of Product

United States

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